molecular formula C19H20N2O2S B2661882 ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate CAS No. 351060-66-7

ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate

Cat. No.: B2661882
CAS No.: 351060-66-7
M. Wt: 340.44
InChI Key: KDXXILHYGZBBSL-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules and natural products. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzene ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or the tetrahydroisoquinoline core.

Scientific Research Applications

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: It serves as a probe to study biological pathways and interactions due to its bioactive properties.

    Medicine: The compound’s structure is similar to various therapeutic agents, making it a candidate for drug development and medicinal chemistry research.

    Industry: It is used in the development of new materials and catalysts due to its unique chemical properties

Mechanism of Action

The mechanism of action of ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor to more complex derivatives.

    Isoquinoline: An oxidized form of tetrahydroisoquinoline with different chemical properties.

    N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

Uniqueness

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate is unique due to its combination of a tetrahydroisoquinoline core with a benzoate ester, allowing it to participate in a broader range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-18(22)15-7-9-17(10-8-15)20-19(24)21-12-11-14-5-3-4-6-16(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXXILHYGZBBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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